2-{[(1r,2s)-2-Aminocyclohexyl]amino}-4-[(3-Methylphenyl)amino]pyrimidine-5-Carboxamide

Catalog No.
S548131
CAS No.
1194961-19-7
M.F
C18H24N6O
M. Wt
340.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-{[(1r,2s)-2-Aminocyclohexyl]amino}-4-[(3-Methylp...

CAS Number

1194961-19-7

Product Name

2-{[(1r,2s)-2-Aminocyclohexyl]amino}-4-[(3-Methylphenyl)amino]pyrimidine-5-Carboxamide

IUPAC Name

2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-(3-methylanilino)pyrimidine-5-carboxamide

Molecular Formula

C18H24N6O

Molecular Weight

340.4 g/mol

InChI

InChI=1S/C18H24N6O/c1-11-5-4-6-12(9-11)22-17-13(16(20)25)10-21-18(24-17)23-15-8-3-2-7-14(15)19/h4-6,9-10,14-15H,2-3,7-8,19H2,1H3,(H2,20,25)(H2,21,22,23,24)/t14-,15+/m0/s1

InChI Key

NZNTWOVDIXCHHS-LSDHHAIUSA-N

SMILES

CC1=CC(=CC=C1)NC2=NC(=NC=C2C(=O)N)NC3CCCCC3N

Solubility

soluble in DMSO, not soluble in water.

Synonyms

2-(2-aminocyclohexylamino)-4-(m-tolylamino)pyrimidine-5-carboxamide, PRT 060318, PRT-060318, PRT060318

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=NC=C2C(=O)N)NC3CCCCC3N

Isomeric SMILES

CC1=CC(=CC=C1)NC2=NC(=NC=C2C(=O)N)N[C@@H]3CCCC[C@@H]3N

Description

The exact mass of the compound 2-{[(1r,2s)-2-Aminocyclohexyl]amino}-4-[(3-Methylphenyl)amino]pyrimidine-5-Carboxamide is 340.20116 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in DMSO, not soluble in water.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Cyclohexylamines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Chemical Identification

PRT-060318, also known by its systematic name 2-{[(1R,2S)-2-aminocyclohexyl]amino}-4-[(3-methylphenyl)amino]pyrimidine-5-carboxamide, is a small molecule with potential applications in scientific research. Its structure includes a pyrimidine ring, a cyclohexyl group, and two amine moieties [].

Potential Therapeutic Target

While the exact mechanism of action is not fully elucidated, research suggests PRT-060318 may modulate kinase activity, specifically kinases involved in cell cycle progression. Kinases are enzymes that play a crucial role in regulating various cellular processes. By targeting specific kinases, PRT-060318 may hold promise for therapeutic development in diseases associated with abnormal cell proliferation.

Current Research Status

Information on PRT-060318 is limited, and currently available data is primarily from patent filings and supplier descriptions []. Further scientific research is required to understand its pharmacological properties, efficacy in disease models, and potential side effects.

Future Directions

Given the potential for kinase modulation, PRT-060318 could be a valuable tool in scientific research. Future studies could investigate its:

  • Interaction with specific kinases through in vitro and in silico methods.
  • Effect on cell viability and proliferation in different cell lines.
  • Efficacy in animal models of diseases associated with dysregulated cell growth.
  • Safety profile and potential toxicity.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.6

Exact Mass

340.20116

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

2-{[(1R,2S)-2-aminocyclohexyl]amino}-4-[(3-methylphenyl)amino]pyrimidine-5-carboxamide

Dates

Modify: 2023-08-15
1: Nanì S, Fumagalli L, Sinha U, Kamen L, Scapini P, Berton G. Src family kinases and Syk are required for neutrophil extracellular trap formation in response to β-glucan particles. J Innate Immun. 2015;7(1):59-73. doi: 10.1159/000365249. Epub 2014 Sep 24. PubMed PMID: 25277753.
2: Cheng S, Guo A, Lu P, Ma J, Coleman M, Wang YL. Functional characterization of BTK(C481S) mutation that confers ibrutinib resistance: exploration of alternative kinase inhibitors. Leukemia. 2015 Apr;29(4):895-900. doi: 10.1038/leu.2014.263. Epub 2014 Sep 5. PubMed PMID: 25189416.
3: Hoellenriegel J, Coffey GP, Sinha U, Pandey A, Sivina M, Ferrajoli A, Ravandi F, Wierda WG, O'Brien S, Keating MJ, Burger JA. Selective, novel spleen tyrosine kinase (Syk) inhibitors suppress chronic lymphocytic leukemia B-cell activation and migration. Leukemia. 2012 Jul;26(7):1576-83. doi: 10.1038/leu.2012.24. Epub 2012 Feb 7. PubMed PMID: 22362000.
4: Andre P, Morooka T, Sim D, Abe K, Lowell C, Nanda N, Delaney S, Siu G, Yan Y, Hollenbach S, Pandey A, Gao H, Wang Y, Nakajima K, Parikh SA, Shi C, Phillips D, Owen W, Sinha U, Simon DI. Critical role for Syk in responses to vascular injury. Blood. 2011 Nov 3;118(18):5000-10. doi: 10.1182/blood-2011-06-360743. Epub 2011 Aug 31. PubMed PMID: 21881044; PubMed Central PMCID: PMC3208305.
5: Reilly MP, Sinha U, André P, Taylor SM, Pak Y, Deguzman FR, Nanda N, Pandey A, Stolla M, Bergmeier W, McKenzie SE. PRT-060318, a novel Syk inhibitor, prevents heparin-induced thrombocytopenia and thrombosis in a transgenic mouse model. Blood. 2011 Feb 17;117(7):2241-6. doi: 10.1182/blood-2010-03-274969. Epub 2010 Nov 18. PubMed PMID: 21088136; PubMed Central PMCID: PMC3568699.

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